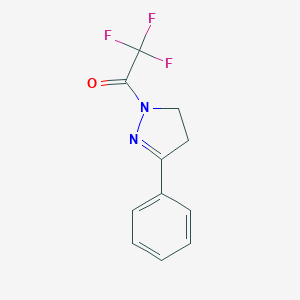
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a molecular formula of C11H9F3N2O. It is a pyrazoline derivative that has been extensively studied for its biological properties. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The mechanism of action of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole are diverse. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole in lab experiments include its wide range of pharmacological activities and its potential use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a wide range of pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods involves the reaction of phenylhydrazine with trifluoroacetylacetone in the presence of an acid catalyst. This reaction results in the formation of the pyrazoline ring. The yield of this reaction can be improved by using a solvent such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its biological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Nom du produit |
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole |
|---|---|
Formule moléculaire |
C11H9F3N2O |
Poids moléculaire |
242.2 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)16-7-6-9(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
JEFNECLKXQZIGP-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F |
SMILES canonique |
C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)